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Compound of Interest

Compound Name: Dimethylnitramine

Cat. No.: B1206159 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural

confirmation of dimethylnitramine and its derivatives. It includes detailed experimental

protocols, comparative data, and visual workflows to assist researchers in the unambiguous

identification and characterization of these compounds.

Executive Summary
The precise structural elucidation of dimethylnitramine derivatives is critical for understanding

their chemical properties, reactivity, and potential applications. This guide outlines the

application of three key analytical techniques: Nuclear Magnetic Resonance (NMR)

Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction. By comparing the

data obtained from these methods, researchers can confidently confirm the molecular structure

of novel dimethylnitramine analogs.

Comparative Analysis of Spectroscopic and
Crystallographic Data
The following tables summarize key quantitative data for the structural characterization of

Dimethylnitramine and its representative derivatives.

Table 1: Comparative ¹H, ¹³C, and ¹⁵N NMR Chemical Shift Data (ppm)
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Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) ¹⁵N NMR (δ, ppm)

Dimethylnitramine 3.25 (s, 6H) 38.5 -118.2 (N-NO₂)

Ethylmethylnitramine
1.20 (t, 3H), 3.10 (s,

3H), 3.65 (q, 2H)
12.8, 36.2, 45.1 -115.5 (N-NO₂)

Diethylnitramine
1.25 (t, 6H), 3.70 (q,

4H)
13.1, 44.8 -112.9 (N-NO₂)

N-Nitro-N-methyl-n-

propylamine

0.95 (t, 3H), 1.65 (m,

2H), 3.05 (s, 3H), 3.55

(t, 2H)

11.2, 20.5, 36.8, 51.7 -116.0 (N-NO₂)

Note: Chemical shifts are referenced to TMS for ¹H and ¹³C, and nitromethane for ¹⁵N. Solvent:

CDCl₃.

Table 2: Comparative Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Data

Compound Molecular Ion (M⁺) m/z
Key Fragment Ions (m/z)
and Proposed
Assignments

Dimethylnitramine 90
75 [M-CH₃]⁺, 46 [NO₂]⁺, 44

[CH₃NCH]⁺, 42 [N(CH₃)₂-H]⁺

Ethylmethylnitramine 104
89 [M-CH₃]⁺, 75 [M-C₂H₅]⁺, 58

[CH₃N(C₂H₅)-H]⁺, 46 [NO₂]⁺

Diethylnitramine 118
103 [M-CH₃]⁺, 89 [M-C₂H₅]⁺,

72 [N(C₂H₅)₂-H]⁺, 46 [NO₂]⁺

N-Nitro-N-methyl-n-

propylamine
118

103 [M-CH₃]⁺, 75 [M-C₃H₇]⁺,

72 [CH₃N(C₃H₇)-H]⁺, 46

[NO₂]⁺

Table 3: Comparative Single-Crystal X-ray Diffraction Data
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Parameter Dimethylnitramine
A Representative Alkyl-
Substituted Derivative

Crystal System Monoclinic Orthorhombic

Space Group P2₁/c Pca2₁

a (Å) 6.08 10.25

b (Å) 10.12 7.88

c (Å) 7.75 11.54

β (°) 110.5 90

N-N Bond Length (Å) 1.39 1.41

N-O Bond Lengths (Å) 1.22, 1.23 1.21, 1.24

C-N-C Bond Angle (°) 118.5 119.2

Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity and chemical environment of atoms within the

molecule.

Protocol for Quantitative ¹H, ¹³C, and ¹⁵N NMR:

Sample Preparation:

Accurately weigh 10-20 mg of the dimethylnitramine derivative.

Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard. For ¹⁵N NMR, nitromethane can be used

as an external reference.

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (500 MHz Spectrometer):
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¹H NMR:

Pulse sequence: zg30

Number of scans: 16

Relaxation delay (d1): 5 s

Acquisition time: 3 s

¹³C NMR:

Pulse sequence: zgpg30 (proton decoupled)

Number of scans: 1024

Relaxation delay (d1): 10 s

Acquisition time: 1.5 s

¹⁵N NMR:

Pulse sequence: zgig (inverse-gated proton decoupled)

Number of scans: 4096

Relaxation delay (d1): 20 s

Acquisition time: 1 s

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the resulting spectrum.

Baseline correct the spectrum.
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Integrate the signals and reference the spectrum to the internal standard (TMS at 0 ppm

for ¹H and ¹³C).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol for Electron Ionization (EI) GC-MS:

Sample Preparation:

Prepare a 1 mg/mL solution of the dimethylnitramine derivative in dichloromethane.

Instrumentation and Conditions:

Gas Chromatograph (GC):

Inlet temperature: 250°C

Injection volume: 1 µL (splitless mode)

Carrier gas: Helium at a constant flow of 1 mL/min

Oven program: Start at 50°C (hold for 2 min), ramp to 280°C at 15°C/min, hold for 5

min.

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

Mass Spectrometer (MS):

Ionization mode: Electron Ionization (EI)

Electron energy: 70 eV

Source temperature: 230°C

Quadrupole temperature: 150°C

Scan range: m/z 35-300
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Data Analysis:

Identify the molecular ion peak (M⁺).

Analyze the fragmentation pattern and propose structures for the major fragment ions.[1]

[2]

Compare the obtained spectrum with spectral libraries for known compounds.

Single-Crystal X-ray Diffraction
Objective: To determine the three-dimensional arrangement of atoms in the solid state,

including bond lengths and angles.[3]

Protocol:

Crystal Growth:

Grow single crystals of the dimethylnitramine derivative suitable for X-ray diffraction

(typically 0.1-0.3 mm in all dimensions). Slow evaporation of a saturated solution in a

suitable solvent (e.g., ethanol/water mixture) at room temperature is a common method.

Data Collection:

Mount a suitable crystal on a goniometer head.

Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.

Use a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-

ray source.

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

Structure Solution and Refinement:

Process the diffraction data to obtain a set of structure factors.

Solve the crystal structure using direct methods or Patterson methods to obtain an initial

model of the atomic positions.
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Refine the structural model against the experimental data using least-squares methods.

This involves adjusting atomic coordinates, and thermal parameters to minimize the

difference between observed and calculated structure factors.

Validate the final structure using crystallographic software to check for geometric

reasonability and other quality indicators.

Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for confirming the structure of a novel

dimethylnitramine derivative and the decision-making process based on the experimental

outcomes.

Caption: A logical workflow for the synthesis and structural confirmation of Dimethylnitramine
derivatives.

Caption: Decision tree for the structural elucidation of a novel Dimethylnitramine derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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